molecular formula C19H27NO3 B5910864 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one

8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B5910864
M. Wt: 317.4 g/mol
InChI Key: NYWKKCSHKDEUOA-UHFFFAOYSA-N
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Description

8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one (IUPAC name) is a synthetic coumarin derivative with the molecular formula C₁₉H₂₇NO₃ and a molecular weight of 317.43 g/mol . Its structure comprises a chromen-2-one (coumarin) backbone substituted with:

  • A 7-hydroxy group (position 7),
  • A 4-methyl group (position 4),
  • A bis(2-methylpropyl)aminomethyl group (position 8).

The compound is cataloged under ChemSpider ID 4541294 and is part of the coumarin family, known for diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties .

Properties

IUPAC Name

8-[[bis(2-methylpropyl)amino]methyl]-7-hydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-12(2)9-20(10-13(3)4)11-16-17(21)7-6-15-14(5)8-18(22)23-19(15)16/h6-8,12-13,21H,9-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWKKCSHKDEUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CN(CC(C)C)CC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the alkylation of 7-hydroxy-4-methylcoumarin with bis(2-methylpropyl)amine. This reaction is carried out in the presence of a suitable base, such as potassium carbonate, in a solvent like dry acetone . The reaction conditions often require heating to around 50°C to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted coumarin derivatives.

Scientific Research Applications

8-{[bis(2-methylpropyl)amino]methyl}-7-hydro

Biological Activity

8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin class, which is known for its diverse biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, research findings, and potential applications.

IUPAC Name: 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one
Molecular Formula: C24H29NO3
Molecular Weight: 393.49 g/mol
CAS Number: Not specified in the search results.

Structure

The structure of the compound features a coumarin backbone with a hydroxyl group at the 7-position and a bis(2-methylpropyl)amino group at the 8-position, which may influence its biological properties.

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. Specifically, 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The mechanism appears to involve the inhibition of specific kinases that promote cell survival .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this coumarin derivative exhibits anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. This inhibition may reduce the production of pro-inflammatory mediators, offering therapeutic potential in inflammatory diseases .

The biological activity of 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound acts as an inhibitor of DNA gyrase and COX enzymes, disrupting bacterial replication and inflammatory processes.
  • Signal Transduction Modulation: It influences several signaling pathways related to cell proliferation and apoptosis .

Case Studies

  • Antimicrobial Efficacy:
    • A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating moderate antibacterial activity .
  • Anticancer Activity:
    • In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (approximately 50% at 25 µM concentration), indicating strong anticancer potential .
  • Anti-inflammatory Effects:
    • A model of acute inflammation in mice showed that administration of the compound reduced paw edema significantly compared to control groups, supporting its anti-inflammatory properties .

Comparative Analysis

The following table compares 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one with other related coumarin derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one Moderate (MIC: 32 µg/mL)Significant (IC50: 25 µM)Strong (reduced paw edema)
7-Hydroxycoumarin WeakModerateModerate
Umbelliferone ModerateWeakStrong

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three key analogs (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Reported) Reference
Target Compound C₁₉H₂₇NO₃ 317.43 8-bis(2-methylpropyl)aminomethyl Not explicitly reported (inferred)
7-Hydroxy-4-methyl-2H-chromen-2-one C₁₀H₈O₃ 176.17 7-hydroxy, 4-methyl Antimicrobial, fluorescent properties
5,7-Dihydroxy-4-propyl-2H-chromen-2-one C₁₂H₁₂O₄ 220.22 5,7-dihydroxy, 4-propyl Antitumor, antimicrobial
Chiral 2H-chromene-N-imidazolo-amino acid C₂₀H₂₃N₃O₄ 369.42 Amino acid conjugate, imidazole ring Aldose reductase inhibition

Key Observations:

Lipophilicity and Solubility: The target compound’s bis(2-methylpropyl)aminomethyl group significantly increases its lipophilicity compared to simpler derivatives like 7-hydroxy-4-methyl-2H-chromen-2-one. This may enhance cell membrane penetration but reduce aqueous solubility .

Biological Activity: Antimicrobial Potential: Fluorescent 5,7-dihydroxy-4-propyl derivatives exhibit strong antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 2–8 µg/mL) . The target compound’s bulky amine group may disrupt bacterial membranes or enzymes via hydrophobic interactions. Enzyme Inhibition: Amino acid-conjugated chromenes (e.g., aldose reductase inhibitors) demonstrate IC₅₀ values of 0.5–5 µM . The target compound’s tertiary amine could act as a hydrogen-bond acceptor, mimicking enzyme substrates.

Synthetic Complexity: The aminomethyl substitution requires multi-step synthesis, whereas simpler hydroxy/methyl derivatives (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one) are accessible via one-pot reactions .

Hydrogen Bonding and Crystallography

The 7-hydroxy group in the target compound facilitates hydrogen bonding, a critical factor in crystal packing and molecular recognition. Studies on similar coumarins reveal that hydroxy and carbonyl groups form R₂²(8) graph-set motifs with neighboring molecules, stabilizing crystal lattices . By contrast, the bulky bis(2-methylpropyl) group may introduce steric hindrance, reducing intermolecular H-bonding efficiency compared to unsubstituted analogs like 7-hydroxy-4-methyl-2H-chromen-2-one .

Pharmacokinetic and Toxicity Considerations

  • Aminoalkylated Coumarins: Derivatives with amine side chains show improved blood-brain barrier penetration but may exhibit higher cytotoxicity due to nonspecific protein binding .
  • Metabolic Stability: The 4-methyl group in the target compound likely slows oxidative metabolism compared to unsubstituted coumarins, extending half-life .

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